

Comparative Efficacy of Enprofylline in Respiratory Disease

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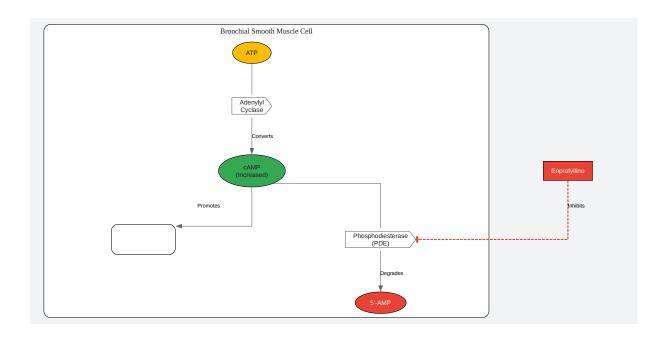
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This guide provides a cross-study comparison of **Enprofylline**'s efficacy, primarily in the context of asthma and chronic obstructive airway disease. **Enprofylline**, a xanthine derivative, functions as a bronchodilator.[1] Its performance is frequently benchmarked against Theophylline, a structurally related compound. This document synthesizes quantitative data from various clinical studies, details the experimental protocols employed, and visualizes the underlying mechanism and study designs for researchers, scientists, and drug development professionals.

Mechanism of Action: Signaling Pathway

Enprofylline's primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes.[2][3] This inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn promotes the relaxation of bronchial smooth muscle, resulting in bronchodilation.[2] Unlike Theophylline, **Enprofylline** is noted for having relatively little activity as an adenosine receptor antagonist.[1][4]





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Caption: Enprofylline's mechanism of action via PDE inhibition.

Efficacy Data: Cross-Study Comparison

The following table summarizes quantitative efficacy data from various clinical trials comparing **Enprofylline** with Theophylline or placebo. The primary endpoints measured are improvements in lung function, specifically Peak Expiratory Flow Rate (PEFR) and Forced Expiratory Volume in 1 second (FEV1.0).



Study & Patient Population	Comparison Groups & Dosage	Key Efficacy Metric	Results
Haahtela et al. (1986) [5] 39 patients with acute asthma	Enprofylline: 1.0 mg/kg (IV) Theophylline: 3.0 mg/kg (IV)	Mean increase in PEF 30 min post-injection	Enprofylline: +21% Theophylline: +23% (Effects were comparable)
Boe et al. (1987)[6] 135 episodes of acute asthma	Enprofylline: 2.5 mg/kg (IV) Theophylline: Standard dose	Bronchodilation	Enprofylline (2.5 mg/kg) produced significantly better effects than Theophylline.
Laursen et al. (1984) [7] 20 asthmatic patients	Enprofylline: 4 mg/kg (Oral) Theophylline: 8 mg/kg (Oral)	Mean maximum increase in FEV1.0	Enprofylline: 38.5% Theophylline: 34.8% (Comparable bronchodilating properties)
Guyatt et al. (1990)[8] 242 patients with reversible obstructive airway disease	Enprofylline: 300 mg b.i.d. (Oral) Theophylline: 300 mg b.i.d. (Oral)	Mean increase in morning PEFR	Enprofylline: 17.4 L/min Theophylline: 29.9 L/min (Theophylline significantly higher at this dose)
Guyatt et al. (1990)[8] 242 patients with reversible obstructive airway disease	Enprofylline: 450 mg b.i.d. (Oral) Theophylline: 450 mg b.i.d. (Oral)	Mean increase in morning PEFR	Enprofylline: 23.5 L/min Theophylline: 31.5 L/min (No significant difference between groups)
Frew et al. (1993)[9] 348 adult asthmatics (1-year study)	Enprofylline: up to 450 mg b.i.d. Theophylline: up to 450 mg b.i.d.	Improvement in FEV1 during the first month	Enprofylline: 0.25 L Theophylline: 0.30 L (No significant difference between drugs)



Kradjan et al. (1989) [10] 206 asthmatics	Enprofylline: 150, 300, 450 mg b.i.d. Placebo	Mean increase in morning PEFR (vs. baseline)	450 mg: 14% 300 mg: 8% 150 mg: 2% Placebo: 0% (Dose- related response)
Chapman et al. (1989) [11] 85 elderly patients with COAD	Enprofylline: 300 mg b.d. Theophylline: 300 mg b.d.	Mean increase in morning PEFR	Enprofylline: 19% Theophylline: 19% (Similar improvements in lung function)

Experimental Protocols

The methodologies cited in this comparison guide are derived from randomized, controlled clinical trials. Below are representative protocols.

Protocol 1: Intravenous Administration in Acute Asthma (Haahtela et al., 1986)[5]

- Study Design: A randomized, double-blind, parallel study.
- Participants: 39 patients requiring acute treatment for asthma.
- Methodology: Patients were randomly assigned to receive either Enprofylline (1.0 mg/kg) or Theophylline (3.0 mg/kg). The assigned drug was administered intravenously over a 10minute period.
- Measurements: Peak flow (PEF), heart rate, and plasma concentrations of the drugs were measured before and after the injection. Clinical effects were assessed by both the patient and the physician.

Protocol 2: Oral Administration in Chronic Asthma (Laursen et al., 1984)[7]

- Study Design: A randomized, cross-over clinical trial.
- Participants: 20 patients with asthma.



- Methodology: Each patient received a single oral dose of Enprofylline (4 mg/kg) and Theophylline (8 mg/kg) during different periods, separated by a washout phase.
- Measurements: Forced Expiratory Volume in 1 second (FEV1.0) and plasma drug levels
 were measured to determine the mean maximum increases. Side effects such as headache
 and nausea were estimated using a scoring system.

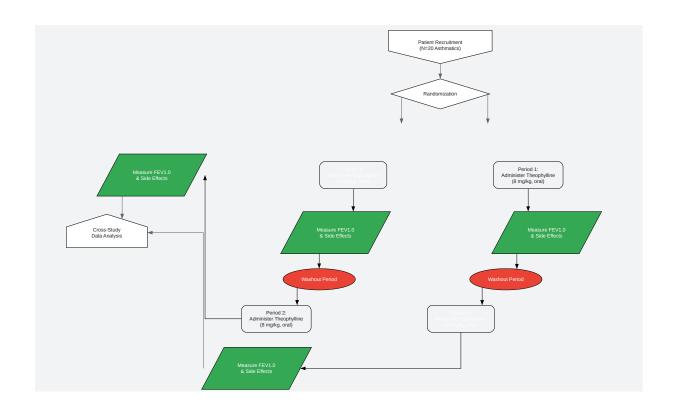
Protocol 3: Long-Term Oral Maintenance Therapy (Frew et al., 1993)[9]

- Study Design: A double-blind comparison over one month, followed by an 11-month maintenance period.
- Participants: 348 adult patients with asthma recruited from 18 centers.
- Methodology: Patients were randomized to receive either Enprofylline or Theophylline. The
 dosage was incrementally increased from 150 mg twice daily to 300 mg and then 450 mg
 twice daily, based on tolerance and, for Theophylline, serum drug levels.
- Measurements: Efficacy was evaluated based on PEFR, FEV1, asthma exacerbations, and the use of beta-2-agonist inhalers. Tolerability was assessed by monitoring side effects, including liver enzyme levels.

Experimental Workflow Visualization

The diagram below illustrates the typical structure of a randomized, double-blind, crossover study, a design frequently used to compare **Enprofylline** and Theophylline.





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Caption: Workflow for a randomized, crossover clinical trial.

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